molecular formula C7H4ClF3O B019304 2-Chloro-6-(trifluoromethyl)phenol CAS No. 106877-36-5

2-Chloro-6-(trifluoromethyl)phenol

Cat. No.: B019304
CAS No.: 106877-36-5
M. Wt: 196.55 g/mol
InChI Key: GIBYEQRMTYSGII-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4ClF3O It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenol ring

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)phenol has several applications in scientific research:

Safety and Hazards

2-Chloro-6-(trifluoromethyl)phenol is considered hazardous. It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-6-(trifluoromethyl)phenol is the respiratory system . This compound interacts with the respiratory system, causing changes in its function and potentially leading to respiratory sensitization .

Mode of Action

The mode of action of this compound involves nucleophilic substitution and oxidation reactions . These reactions occur at the benzylic position, which is resonance stabilized . This means that removing a benzylic hydrogen results in a smaller energy gain and thus requires less energy than removing a ring hydrogen .

Biochemical Pathways

It’s known that the compound can participate in reactions involving the activation of the xb donor, reactions leading to the activation of the xb acceptor, and catalytic reactions such as the diels–alder reaction, aza–diels–alder reaction, michael addition, and nazarov cyclization .

Pharmacokinetics

It’s known that the compound exhibits high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.

Result of Action

It’s known that a molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Action Environment

The action environment of this compound is influenced by various factors. For instance, the compound is classified as a flammable liquid , suggesting that its action, efficacy, and stability may be affected by temperature and other environmental conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the chlorination of 2-hydroxybenzotrifluoride. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position on the phenol ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

    Substitution: Formation of substituted phenols or ethers.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of partially fluorinated phenols.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)phenol
  • 2-Chloro-4-(trifluoromethyl)phenol
  • 2-Chloro-3-(trifluoromethyl)phenol

Uniqueness

2-Chloro-6-(trifluoromethyl)phenol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The position of the chloro and trifluoromethyl groups on the phenol ring can lead to distinct chemical and biological properties compared to its isomers .

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBYEQRMTYSGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579572
Record name 2-Chloro-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106877-36-5
Record name 2-Chloro-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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